

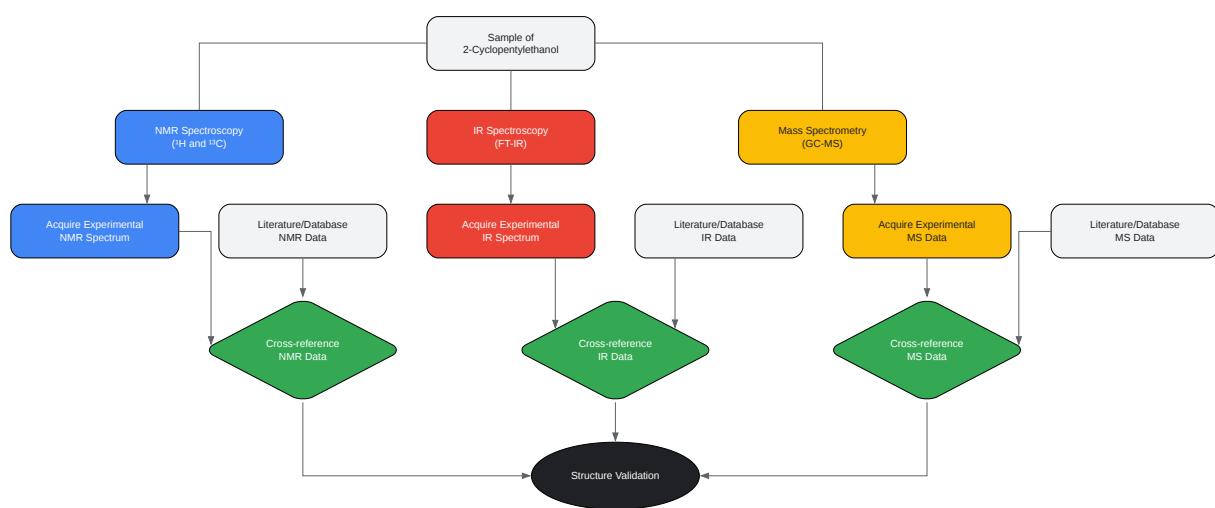
Cross-referencing experimental spectral data of 2-Cyclopentylethanol with literature values.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590


[Get Quote](#)

A Comparative Guide to the Spectral Analysis of 2-Cyclopentylethanol

This guide provides a detailed comparison of experimental spectral data for **2-Cyclopentylethanol** with established literature values. It is intended for researchers, scientists, and professionals in drug development who require accurate spectral data for compound identification and verification. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in clear, tabular formats and outlining the experimental protocols for data acquisition.

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for acquiring and cross-referencing experimental spectral data with literature values.

[Click to download full resolution via product page](#)

Fig. 1: Workflow for spectral data acquisition and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocols

- ^1H and ^{13}C NMR: A sample of **2-Cyclopentylethanol** (~5-10 mg) is dissolved in a deuterated solvent (~0.5 mL), typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

^1H NMR Data

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment	Experimental δ (ppm)	Literature δ (ppm)[1]	Multiplicity	Integration
-CH ₂ -OH	~3.65	3.62-3.65	Triplet	2H
-CH ₂ -CH ₂ OH	~1.55	1.51-1.59	Quartet	2H
-CH- (cyclopentyl)	~1.82	1.77-1.84	Multiplet	1H
-CH ₂ - (cyclopentyl)	~1.60	1.58-1.59	Multiplet	4H
-CH ₂ - (cyclopentyl)	~1.12	1.10	Multiplet	4H
-OH	Variable	Not specified	Singlet	1H

^{13}C NMR Data

The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule.

Assignment	Experimental δ (ppm)	Literature δ (ppm)
-CH ₂ -OH	~61.0	~60.6
-CH ₂ -CH ₂ OH	~40.0	~39.6
-CH- (cyclopentyl)	~39.5	~39.1
-CH ₂ - (cyclopentyl, C2/C5)	~32.5	~32.1
-CH ₂ - (cyclopentyl, C3/C4)	~25.4	~25.0

Note: Literature values for ¹³C NMR are predicted or obtained from spectral databases and may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

- Attenuated Total Reflectance (ATR)-FTIR: A small drop of neat **2-Cyclopentylethanol** is placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

IR Spectral Data

The key absorption bands are indicative of the alcohol functional group and the alkane structure.

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Literature Frequency (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	~3330	3600-3200 (Broad)	Strong, Broad
C-H Stretch (sp ³ CH, CH ₂)	~2950, ~2870	3000-2850	Strong
C-O Stretch (primary alcohol)	~1050	1085-1050	Strong

Note: The NIST WebBook provides gas-phase IR data, which may differ slightly from data acquired on a neat liquid sample via ATR-FTIR.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol

- Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of **2-Cyclopentylethanol** is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The fragmentation pattern is a unique fingerprint of the molecule.

m/z	Relative Intensity (Experimental)	Relative Intensity (Literature)[2]	Possible Fragment
114	Low	Low	[M] ⁺ (Molecular Ion)
96	Moderate	Moderate	[M-H ₂ O] ⁺
81	High	High	[C ₆ H ₉] ⁺
68	Very High	Very High	[C ₅ H ₈] ⁺
67	Very High	Very High	[C ₅ H ₇] ⁺
55	High	High	[C ₄ H ₇] ⁺
41	High	High	[C ₃ H ₅] ⁺

The molecular ion peak at m/z 114 is consistent with the molecular weight of **2-Cyclopentylethanol** (C₇H₁₄O).^[3] The base peak is often observed at m/z 67 or 68, resulting from fragmentation of the cyclopentyl ring. A significant peak at m/z 96 corresponds to the loss of a water molecule from the molecular ion.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CYCLOPENTYLETHANOL(766-00-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Cyclopentylethanol [webbook.nist.gov]
- 3. 2-Cyclopentylethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Cross-referencing experimental spectral data of 2-Cyclopentylethanol with literature values.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041590#cross-referencing-experimental-spectral-data-of-2-cyclopentylethanol-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com